(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide
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Overview
Description
The compound contains a pyrazole ring, which is a type of nitrogen-containing five-membered heterocyclic structural unit . Pyrazole derivatives have a broad spectrum of pharmacological activities . The compound also contains a cyano group and a cyclohexyl group.
Molecular Structure Analysis
The compound’s structure is likely to be influenced by the pyrazole ring and the other functional groups present. The pyrazole ring is a planar, aromatic, and polar functional group, which can contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the pyrazole ring could undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the pyrazole ring could contribute to its polarity .Scientific Research Applications
Synthesis and Reactivity
Heterocyclic compounds, particularly those containing the pyrazole moiety, have been synthesized through reactions involving nucleophilic substitutions and condensations. These compounds demonstrate significant versatility in chemical reactions, leading to the creation of diverse heterocyclic frameworks with potential applications in medicinal chemistry and material science. For example, the synthesis of 4-aminomethylene 1-phenylpyrazolidine-3,5-diones through the reaction of enaminones with various nucleophiles showcases the methodological advancements in constructing pyrazole-containing compounds with high yields (Ahmed, 2017).
Biological Activity
Compounds derived from pyrazole and related heterocycles exhibit a broad spectrum of biological activities. This includes anti-inflammatory and antimicrobial effects, highlighting their potential in drug discovery and pharmacological applications. The research indicates that some derivatives demonstrate higher anti-inflammatory activity compared to standard drugs such as indomethacin, and they also show promising antimicrobial effects, suggesting their utility in developing new therapeutic agents (Ahmed, 2017).
Material Science Applications
In the realm of material science, polymers containing pyrazole rings have been synthesized for their unique properties, such as solubility in various organic solvents and thermal stability. These polymers' intrinsic viscosities and thermal behavior make them suitable for applications requiring durable and stable materials under high-temperature conditions. This research underscores the potential of pyrazole derivatives in developing new materials for industrial applications (Kim et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c16-6-7-20-11-12(10-18-20)8-13(9-17)15(21)19-14-4-2-1-3-5-14/h8,10-11,14H,1-7H2,(H,19,21)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWQWZBTJPWSPZ-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CN(N=C2)CCCl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CN(N=C2)CCCl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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